![molecular formula C7H12ClNO3 B145728 2-[(2-Chloroacetyl)-methylamino]butanoic acid CAS No. 138062-77-8](/img/structure/B145728.png)
2-[(2-Chloroacetyl)-methylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloroacetyl)-methylamino]butanoic acid, also known as Gabaculine, is a potent inhibitor of gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and Gabaculine's ability to inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function.
Mécanisme D'action
2-[(2-Chloroacetyl)-methylamino]butanoic acid works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[(2-Chloroacetyl)-methylamino]butanoic acid increases GABA levels, leading to increased inhibition in the central nervous system. This increased inhibition can have a variety of effects on behavior and physiology, depending on the specific brain regions and pathways affected.
Effets Biochimiques Et Physiologiques
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been shown to have a variety of effects on behavior and physiology. It has been shown to increase seizure threshold in animal models of epilepsy, suggesting a potential use as an anticonvulsant. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been shown to have anxiolytic and antidepressant effects, likely due to its ability to increase GABA levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Chloroacetyl)-methylamino]butanoic acid's ability to selectively inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function. However, its potency and non-specific effects on other enzymes and pathways can make interpretation of results challenging. Additionally, 2-[(2-Chloroacetyl)-methylamino]butanoic acid's potential toxicity and limited solubility can make it difficult to use in some experimental settings.
Orientations Futures
Future research on 2-[(2-Chloroacetyl)-methylamino]butanoic acid could focus on its potential as a therapeutic agent for neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further studies could explore the specific brain regions and pathways affected by 2-[(2-Chloroacetyl)-methylamino]butanoic acid, as well as its potential interactions with other neurotransmitter systems. Finally, efforts to improve the solubility and toxicity profile of 2-[(2-Chloroacetyl)-methylamino]butanoic acid could make it a more widely used tool in scientific research.
Méthodes De Synthèse
2-[(2-Chloroacetyl)-methylamino]butanoic acid can be synthesized via several methods, including the reaction of chloroacetyl chloride with methylamine followed by the addition of butyric acid, or by the reaction of chloroacetyl chloride with butyric acid followed by the addition of methylamine. Both methods require careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been extensively used in scientific research to study the role of GABA in the central nervous system. It has been shown to increase GABA levels in the brain, leading to a variety of effects on behavior and physiology. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been used to study the effects of GABA on various diseases and disorders, including epilepsy, anxiety, and depression.
Propriétés
Numéro CAS |
138062-77-8 |
|---|---|
Nom du produit |
2-[(2-Chloroacetyl)-methylamino]butanoic acid |
Formule moléculaire |
C7H12ClNO3 |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-3-5(7(11)12)9(2)6(10)4-8/h5H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
UKOSFEOZMXOTPF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)CCl |
SMILES canonique |
CCC(C(=O)O)N(C)C(=O)CCl |
Synonymes |
Butanoic acid, 2-[(chloroacetyl)methylamino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



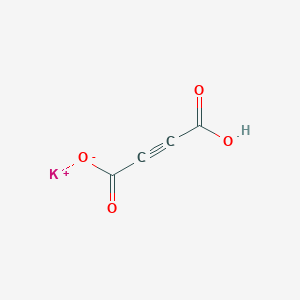
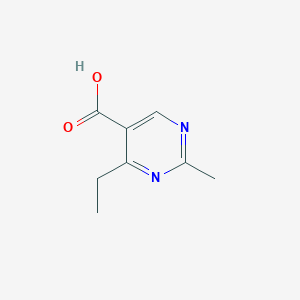
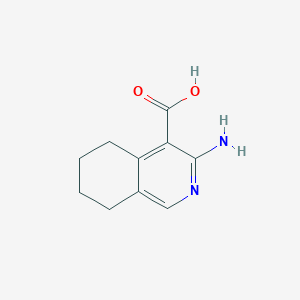
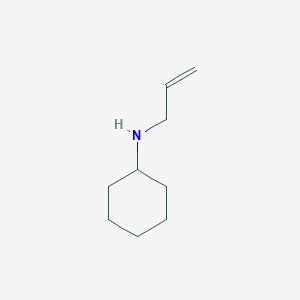
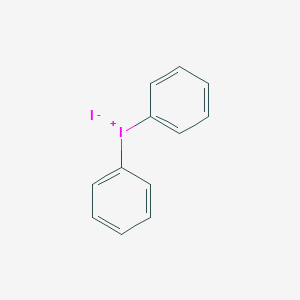
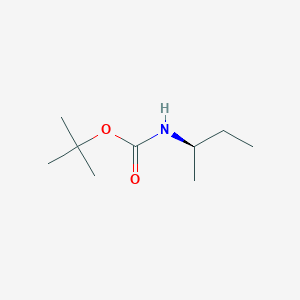
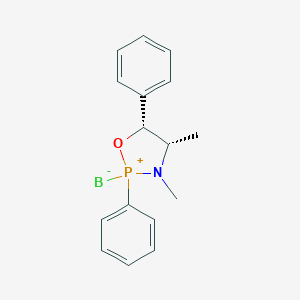
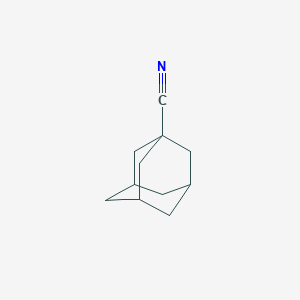
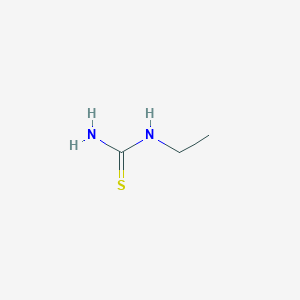
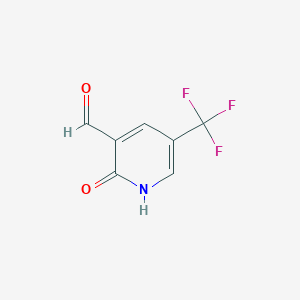
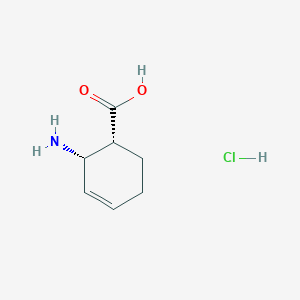
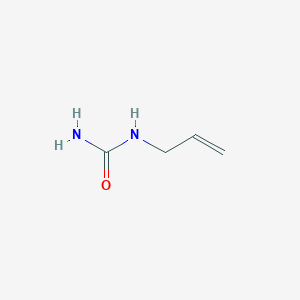
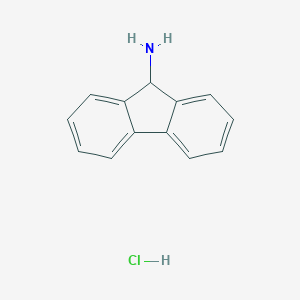
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)